Product packaging for 6-Isopropoxy-1H-purine(Cat. No.:CAS No. 66085-16-3)

6-Isopropoxy-1H-purine

Cat. No.: B3356369
CAS No.: 66085-16-3
M. Wt: 178.19 g/mol
InChI Key: NXBUZBZGNABKHN-UHFFFAOYSA-N
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Description

Significance of Purine (B94841) Scaffold in Chemical and Biological Systems

The purine scaffold, a heterocyclic aromatic organic compound, consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.govasm.org This fundamental structure is integral to all forms of life. Purines are key components of nucleic acids (DNA and RNA), the molecules that carry genetic information. unirioja.es Beyond their role in genetics, purine derivatives are crucial for cellular energy transfer, primarily through adenosine (B11128) triphosphate (ATP), and are involved in cellular signaling pathways. nih.gov The metabolic processes of all living organisms are heavily reliant on purines and their synthetic derivatives. asm.org This widespread biological importance underscores the significance of the purine scaffold as a template for designing new biologically active molecules. nih.govasm.org The structural versatility of the purine ring allows for a wide range of chemical modifications, leading to a diverse array of compounds with potential therapeutic applications. asm.orgnih.gov

Overview of Purine Metabolism Pathways (De Novo Synthesis, Salvage, Degradation)

Purine metabolism in organisms encompasses three primary pathways: de novo synthesis, the salvage pathway, and degradation. researchgate.net

De Novo Synthesis: This pathway constructs purine nucleotides from simple precursors. It is a multi-step enzymatic process that ultimately leads to the formation of inosine (B1671953) monophosphate (IMP), which then serves as a precursor for adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). researchgate.netnih.govrepositoriosalud.es Rapidly proliferating cells, such as those in tumors, often exhibit an increased reliance on this pathway to meet their high demand for purines. repositoriosalud.es

Salvage Pathway: To conserve energy, cells can recycle purine bases and nucleosides from the breakdown of nucleic acids or from dietary sources. nih.govontosight.ai This pathway is typically sufficient for the purine requirements of most mammalian cells. researchgate.net Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), catalyze the conversion of free purine bases back into nucleotides. ontosight.ai

Degradation Pathway: Excess purines are broken down and excreted. In humans, the final product of purine degradation is uric acid. researchgate.net This pathway involves the dephosphorylation of nucleotides to nucleosides, followed by the removal of the ribose sugar to yield the free purine base, which is then further metabolized. repositoriosalud.es

The intricate balance and regulation of these pathways are crucial for normal cellular function, and their dysregulation is associated with various diseases. researchgate.net

Historical Context of Purine Analog Research

The investigation of purine analogues as therapeutic agents has a rich history. A pivotal moment in this field came in the 1950s with the work of George Hitchings and Gertrude Elion, who synthesized 6-mercaptopurine (B1684380) and thioguanine. chemeo.com Their research, which earned them the 1988 Nobel Prize in Medicine, was based on the principle of creating antimetabolites that could interfere with nucleic acid synthesis in rapidly dividing cancer cells. chemeo.comacs.org This pioneering work laid the foundation for the development of a wide range of purine analogues.

Over the decades, research has expanded to create analogues with antiviral, immunosuppressive, and anti-inflammatory properties. acs.orgevitachem.com For instance, the development of acyclovir, an analogue of guanosine, revolutionized the treatment of herpes virus infections. chemeo.com Similarly, azathioprine, a prodrug of 6-mercaptopurine, became a cornerstone of immunosuppressive therapy in organ transplantation. acs.org The success of these early compounds fueled further exploration of the purine scaffold, leading to the synthesis and evaluation of numerous derivatives with modifications at various positions of the purine ring. asm.orgacs.org The treatment of hairy cell leukemia with purine analogues like pentostatin (B1679546) and cladribine (B1669150) is considered one of the major successes in oncology. nih.gov

Rationale for Investigation of 6-Isopropoxy-1H-purine within Purine Derivatives

The rationale for investigating this compound stems from the broader interest in 6-substituted purine derivatives. The 6-position of the purine ring is a key site for modification, and a wide variety of substituents at this position have been shown to impart significant biological activity. nih.govbldpharm.com

The introduction of an alkoxy group, such as an isopropoxy group, at the 6-position can significantly alter the electronic and steric properties of the purine ring. This can, in turn, influence its interaction with biological targets like enzymes and receptors. unirioja.esnih.gov Research into 6-alkoxypurine derivatives has been driven by their potential as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling and proliferation. unirioja.esresearchgate.net

Furthermore, studies on 6-alkoxypurine arabinosides have demonstrated potent and selective antiviral activity, particularly against varicella-zoster virus. asm.org The exploration of different alkoxy groups allows for the fine-tuning of a compound's properties, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. While specific research on this compound is limited in publicly available literature, its synthesis and investigation are a logical step in the systematic exploration of 6-alkoxypurine chemical space. The isopropoxy group provides a balance of lipophilicity and size that could be favorable for binding to certain biological targets. The investigation of such analogues contributes to a deeper understanding of the structure-activity relationships within the purine class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4O B3356369 6-Isopropoxy-1H-purine CAS No. 66085-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propan-2-yloxy-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N4O/c1-5(2)13-8-6-7(10-3-9-6)11-4-12-8/h3-5H,1-2H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBUZBZGNABKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984581
Record name 6-[(Propan-2-yl)oxy]-9H-purine
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Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66085-16-3
Record name 6-(1-Methylethoxy)-9H-purine
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Record name 6-Isopropoxy-1H-purine
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Record name 6-[(Propan-2-yl)oxy]-9H-purine
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Record name 6-isopropoxy-1H-purine
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Structural Characterization and Analytical Techniques

Spectroscopic Analysis

Spectroscopic methods are central to the characterization of 6-Isopropoxy-1H-purine, offering insights into its electronic and atomic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecular architecture can be assembled.

Proton NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound shows distinct signals corresponding to the protons on the purine (B94841) ring and the isopropoxy substituent.

The aromatic region typically displays singlets for the H-2 and H-8 protons of the purine core. The isopropoxy group is characterized by a septet for the methine (CH) proton and a doublet for the two equivalent methyl (CH₃) groups, a pattern indicative of isopropyl splitting.

Specific chemical shift values (δ) reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are detailed below:

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
H-88.42singlet
H-28.36singlet
CH (isopropoxy)5.51septet
CH₃ (isopropoxy)1.40doublet

Data sourced from DMSO-d₆.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectrum for this compound shows five distinct signals for the carbon atoms of the purine ring system and two signals for the isopropoxy group. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms.

Reported ¹³C NMR chemical shifts in deuterated dimethyl sulfoxide (DMSO-d₆) are as follows:

Carbon AssignmentChemical Shift (δ) in ppm
C-6159.2
C-2151.8
C-4151.7
C-8142.6
C-5120.3
CH (isopropoxy)70.0
CH₃ (isopropoxy)21.8

Data sourced from DMSO-d₆.

While specific ¹⁵N NMR data for this compound is not extensively documented in readily available literature, studies on a range of 6-substituted purines provide a strong basis for understanding the electronic effects of the isopropoxy group on the nitrogen atoms of the purine core. nih.govnih.gov The chemical shifts of nitrogen atoms are highly sensitive to the electronic distribution within the heterocyclic ring. nih.gov

The isopropoxy group at the C-6 position acts as an electron-donating group through resonance. This donation of electron density is expected to increase the shielding of specific nitrogen nuclei in the purine ring, particularly N-1 and N-3, causing an upfield shift in their ¹⁵N NMR signals compared to unsubstituted purine. The experimental and calculated trends in the chemical shift of the N-3 atom in similar 6-substituted purines have been shown to correlate well with Hammett constants. nih.gov The analysis of substituent-induced changes in the NMR chemical shifts of the purine skeleton atoms can be understood using density-functional methods. nih.gov

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is an NMR technique used to determine which atoms are close to each other in space, providing insights into the molecule's three-dimensional conformation.

A review of the current scientific literature did not yield specific ROESY experimental data for this compound. Such an analysis would be valuable to determine the preferred spatial orientation of the isopropoxy group relative to the purine ring.

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀N₄O), high-resolution mass spectrometry provides a highly accurate mass measurement, which serves as a definitive confirmation of its molecular formula.

The exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Molecular Formula: C₈H₁₀N₄O

Calculated Monoisotopic Mass: 178.08546 g/mol

HRMS analysis would typically show a protonated molecular ion [M+H]⁺ at m/z 179.0927, confirming the elemental composition with high precision and distinguishing it from other potential isomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule. For this compound, while a specific spectrum is not publicly available, its characteristic IR absorption bands can be predicted based on the analysis of closely related compounds, such as 6-methoxypurine (B85510), and the known frequencies for specific molecular vibrations nih.gov.

The IR spectrum is expected to be dominated by several key vibrational modes. The C-O bonds of the isopropoxy group typically exhibit strong stretching vibrations in the 1300–1000 cm⁻¹ region spectroscopyonline.com. Specifically, the aryl-O stretch is anticipated around 1250 cm⁻¹, while the isopropyl C-O stretch would appear near 1100 cm⁻¹. The presence of the purine ring gives rise to a series of complex vibrations. The N-H stretching vibration of the imidazole (B134444) ring is expected to produce a broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of hydrogen-bonded N-H groups masterorganicchemistry.com. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=N and C=C stretching vibrations within the purine core contribute to a series of sharp peaks in the 1650–1400 cm⁻¹ fingerprint region nih.gov.

Table 1: Predicted Infrared (IR) Spectroscopy Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchPurine Ring3200-3400Medium, Broad
Aromatic C-H StretchPurine Ring~3100Medium
Aliphatic C-H StretchIsopropoxy Group2850-3000Medium
C=N / C=C StretchPurine Ring1400-1650Medium-Strong
Aryl C-O StretchPurine-O-Isopropyl~1250Strong
Alkyl C-O StretchIsopropyl Group~1100Strong

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been detailed in available literature, extensive studies on purine derivatives, such as 6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine, offer significant insights into the expected structural features ias.ac.in. These studies confirm that the purine core is nearly planar, a characteristic feature of this heterocyclic system. A crucial aspect revealed by crystallography is the tautomeric state of the purine ring. For many 6-substituted purines, the molecule crystallizes in the N(9)-H tautomer form, which is generally more stable than the N(7)-H form ias.ac.in.

The solid-state conformation of this compound would be defined by the orientation of the isopropoxy group relative to the purine ring. In related 6-substituted purine derivatives, the substituent bonded to the purine ring is often directed away from the imidazole moiety of the base to minimize steric hindrance ias.ac.innih.gov. This arrangement results in a trans conformation around the C(6)-O bond.

Hydrogen bonding is a primary directional force in the crystal packing of purine derivatives researchgate.net. For this compound, the most significant hydrogen bond is expected to be an intermolecular N-H···N interaction between the N(9)-H of one molecule and the N(1) or N(7) atom of an adjacent molecule. This interaction links the molecules into infinite chains or dimeric pairs, which are then further organized by weaker van der Waals forces and potential π-π stacking.

In contrast to unsubstituted or amino-substituted purines, the oxygen atom of the isopropoxy group is a relatively poor hydrogen bond acceptor, and the sulfur atom in thio-derivatives is noted to be similarly poor ias.ac.in. Therefore, the dominant interactions dictating the supramolecular architecture are the purine-purine hydrogen bonds and stacking forces nih.gov.

Chromatographic Methods (e.g., RP-HPLC) for Purity Assessment and Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard and effective technique for the separation, quantification, and purity assessment of purine derivatives due to their aromatic nature scitepress.org. Although a specific, validated method for this compound is not published, a reliable method can be designed based on established protocols for similar compounds like 6-mercaptopurine (B1684380) and uric acid scielo.brrjptonline.org.

A typical RP-HPLC method would employ a C18 stationary phase, which is effective for retaining nonpolar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as sodium acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) scielo.brpan.olsztyn.pl. An isocratic elution at a controlled flow rate (e.g., 1.0 mL/min) would be suitable for routine analysis. Detection is typically performed using a UV detector, as the purine ring system strongly absorbs UV light, with a maximum absorbance (λmax) often found between 250 and 330 nm scitepress.orgscielo.brrjptonline.org. The retention time under these conditions would be characteristic of the compound, allowing for its identification and quantification against a standard. The method's performance would be validated for linearity, accuracy, and precision to ensure its suitability for quality control.

Table 2: Representative RP-HPLC Parameters for Analysis of Purine Derivatives

ParameterTypical ConditionReference Example
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)6-Mercaptopurine, Uric Acid scielo.brrjptonline.org
Mobile PhaseAcetonitrile : Aqueous Buffer (e.g., 10:90 v/v)6-Mercaptopurine scielo.br
Buffer0.05 M Sodium Acetate, pH adjustedUric Acid rjptonline.org
Flow Rate1.0 - 1.2 mL/min6-Mercaptopurine, Uric Acid scielo.brrjptonline.org
DetectionUV Absorbance at ~250-330 nmAdenine (B156593), Hypoxanthine (B114508), 6-Mercaptopurine scitepress.orgscielo.br
Injection Volume10 - 20 µL6-Mercaptopurine scielo.br

Biological Activity and Molecular Mechanisms of Action Non Clinical Focus

Interactions with Biochemical Pathways

As a derivative of the core purine (B94841) structure, 6-Isopropoxy-1H-purine is positioned to interact with the fundamental biochemical pathways that synthesize, salvage, and degrade purine nucleotides. These pathways are essential for the formation of nucleic acids and the modulation of cellular energy and signal transduction. nih.gov

All cells require a balanced supply of purines for proliferation and survival, which is maintained by the enzymes involved in purine metabolism. nih.gov This metabolism consists of two main pathways: de novo synthesis and the salvage pathway. The de novo pathway builds the purine ring from precursors such as amino acids, CO2, and folate derivatives. pressbooks.pub The salvage pathway, which is less energy-intensive, recycles purine bases from the degradation of nucleic acids. pressbooks.pub Key enzymes in the salvage pathway include Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Adenine (B156593) Phosphoribosyltransferase (APRT). pressbooks.pub

Purine analogues, due to their structural similarity to endogenous purines like adenine and guanine, can interfere with these processes. nih.govrsc.org They can be recognized by the enzymes of the salvage pathway and metabolized into fraudulent nucleotides, which can then be incorporated into DNA and RNA, disrupting their function. aacrjournals.org The final step in purine degradation in humans is the formation of uric acid, a process catalyzed by the enzyme xanthine (B1682287) oxidase. pressbooks.pubyoutube.comyoutube.com

Synthetic purine derivatives are known to interrupt cellular processes by interfering with essential enzymes. rsc.org A primary target for these compounds are protein kinases, a large family of enzymes that regulate key cellular functions and are crucial in signal transduction. rsc.orgnih.gov Because protein kinases use adenosine (B11128) triphosphate (ATP), a natural purine derivative, to transfer phosphate (B84403) groups, purine analogues can act as competitive inhibitors by binding to the highly conserved ATP-binding site. rsc.orgmdpi.com This mechanism has made purine analogues a significant area of research for developing kinase inhibitors. rsc.orgnih.gov

In addition to kinases, purine analogues have the potential to interfere with phosphoribosyltransferases, such as HGPRT, which are central to the purine salvage pathway. pressbooks.pub By acting as alternative substrates or inhibitors for these enzymes, they can disrupt the recycling of purine bases, leading to imbalances in the nucleotide pool.

Antimetabolites are compounds that interfere with the normal metabolic processes within cells, typically by inhibiting the synthesis of DNA constituents. nih.gov Purine analogues are a well-established class of antimetabolites. rsc.orgclinpgx.org Their structural resemblance to natural purine bases allows them to be mistakenly used by cells in the synthesis of nucleotides. nih.gov This can lead to several cytotoxic effects, including the depletion of the nucleotide pools necessary for DNA replication and the fraudulent incorporation of the analogue into nucleic acids, which can trigger DNA damage and cell death. nih.gov Because of these properties, synthetic purine derivatives are explored for their potential to disrupt cellular metabolism. rsc.org

Enzyme Inhibition Studies (In Vitro)

In vitro studies provide specific evidence of the inhibitory activity of this compound and related compounds against particular enzymes, elucidating their precise molecular targets.

Research into a library of 6,8,9-poly-substituted purines, which included 6-Isopropoxy-9-isopropyl-9H-purine, identified Death-Associated Protein Kinase 1 (DAPK1) as a significant and surprisingly selective target. rsc.org DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase known to be involved in multiple cellular processes, including apoptosis, autophagy, and necroptosis. nih.govnih.govmdpi.com

In a broad screening against 96 human kinases involved in apoptosis, several purine analogues showed significant inhibitory activity against DAPK1. rsc.org While the specific IC50 value for this compound was not detailed, related compounds from the same chemical library demonstrated potent inhibition, highlighting the potential of this structural class as DAPK1 inhibitors. rsc.orgnih.gov For instance, the compound 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (6d) was identified as a selective inhibitor of DAPK1 with an IC50 of 2.5 µM. rsc.orgnih.gov The inhibition of DAPK1 is of therapeutic interest as it plays a complex, context-dependent role in cell death and survival pathways. nih.govresearchgate.net

Inhibition of DAPK1 by Selected Purine Analogues rsc.org
CompoundStructureIC50 (µM) for DAPK1
5e (6-Benzyloxy-8-ethyl-9-isopropyl-9H-purine)Purine core with benzyloxy, ethyl, and isopropyl groups15.1
5i (6-Benzyloxy-9-tert-butyl-8-ethyl-9H-purine)Purine core with benzyloxy, tert-butyl, and ethyl groups>50
6a (6-Benzyloxy-9-benzyl-8-ethyl-9H-purine)Purine core with benzyloxy, benzyl (B1604629), and ethyl groups14.9
6d (6-Benzyloxy-9-tert-butyl-8-phenyl-9H-purine)Purine core with benzyloxy, tert-butyl, and phenyl groups2.5

The enzymes of the purine salvage pathway, such as Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), Adenosine Deaminase (ADA), and Adenine Phosphoribosyltransferase (APRT), are critical for nucleotide metabolism. pressbooks.pub HGPRT, in particular, is vital for salvaging hypoxanthine (B114508) and guanine. pressbooks.pubnih.gov Deficiencies in this enzyme lead to a significant overproduction of uric acid due to the reduced reutilization of purine bases. nih.gov

While these enzymes represent logical targets for purine antimetabolites, there is currently no specific data from the provided search results detailing the inhibitory activity of this compound against parasitic versions of HGPRT, ADA, or APRT.

Other Enzyme Targets

Investigations into the broader class of 6,8,9-polysubstituted purine analogues have sought to identify specific molecular targets. In a kinase profiling assay involving 96 recombinant kinases, a significant reduction in activity was observed for Death Associated Protein Kinase-1 (DAPK1) when incubated with certain 6-alkoxy purine derivatives. rsc.org This suggests that DAPK1 may be a potential enzyme target for this class of compounds.

Furthermore, in the context of anti-parasitic research, enzymes within the purine salvage pathway are considered likely targets. Protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi are incapable of de novo purine biosynthesis and are therefore dependent on salvaging purines from their host. nih.govscimarina.org Computational docking studies have suggested that hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in both P. falciparum and T. cruzi could be a potential target for purine derivatives. nih.govnih.gov This reliance on salvage pathway enzymes makes them a key area of investigation for the mechanism of action of purine analogs in these organisms. frontiersin.org

Receptor Binding Studies (Non-Human, Non-Clinical)

Purine compounds are well-known to interact with a class of receptors known as purinergic receptors, which are broadly divided into P1 receptors (adenosine receptors) and P2 receptors (ATP receptors). nih.gov These receptors are involved in a vast array of physiological processes. However, based on the available scientific literature, specific receptor binding studies for the compound this compound have not been detailed. Further research is required to characterize its binding affinity and activity at various purinergic receptor subtypes.

Cellular Mechanism Studies (In Vitro, Non-Human Cell Lines)

A significant focus of research on 6-alkoxy purine analogs has been their ability to induce programmed cell death, or apoptosis. Studies utilizing the human T-cell leukemia Jurkat cell line have shown that certain 6-alkoxy purine derivatives are potent inducers of apoptosis. ugr.esnih.gov The induction of apoptosis was confirmed through multiple experimental approaches, including flow cytometry analysis after staining with annexin-V, which detects the externalization of phosphatidylserine—an early marker of apoptosis. ugr.es Furthermore, the apoptotic effect was shown to be caspase-dependent, as pretreatment of Jurkat cells with a pan-caspase inhibitor, Z-VAD-FMK, completely abrogated the cell death induced by these compounds. ugr.es

Cell cycle analysis is a fundamental tool used to assess the effects of chemical compounds on cell proliferation and death. mdpi.com For 6-alkoxy purine analogs, this method has been instrumental in demonstrating their pro-apoptotic activity. ugr.es Treatment of Jurkat cells with active purine derivatives resulted in a significant increase in the proportion of cells in the sub-G1 phase of the cell cycle. ugr.es This sub-G1 peak is a well-established indicator of DNA fragmentation and, consequently, apoptosis. The effect was observed in a dose-dependent manner, providing quantitative evidence of the compounds' ability to induce cell death. ugr.es

The antiproliferative effects of 6-alkoxy purines have been evaluated against a panel of human cancer cell lines. Research has shown that these compounds exhibit cell-type selective activity. For instance, certain derivatives displayed potent antiproliferative and pro-apoptotic effects against Jurkat (T-cell leukemia) cells, while having a significantly lower effect on other lines such as K562 (chronic myelogenous leukemia). rsc.org This selectivity highlights the potential for developing targeted therapeutic agents. While extensive data across all listed cell lines for this compound itself is not available, the table below summarizes the activity of related purine derivatives against various cancer cell lines.

Compound ClassCell LineReported ActivityReference
6-Alkoxy purine analoguesJurkat (T-cell leukemia)Potent antiproliferative and pro-apoptotic activity ugr.esrsc.org
6-Alkoxy purine analoguesK562 (Chronic myelogenous leukemia)Lower antiproliferative effect compared to Jurkat cells rsc.org
Purine derivativesMCF-7 (Breast cancer)Antiproliferative effects observed researchgate.net
Purine derivativesHCT-116 (Colon cancer)Antiproliferative effects observed researchgate.net
6-Alkoxy purine analoguesHuh7 (Hepatocellular carcinoma)Screened for activity, showing cell-type selectivity ugr.es

The unique purine metabolism of certain protozoan parasites makes it an attractive target for drug development. scimarina.org As these organisms rely on salvaging purines from their host, inhibitors of this pathway can be effective anti-parasitic agents. A collection of 81 purine derivatives was screened for in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov Several purine compounds demonstrated significant activity against the intracellular amastigote forms of T. cruzi and the blood stages of P. falciparum. nih.gov The results for the most potent compounds from this screening are presented below.

Compound IDOrganismIC₅₀ (µM)Reference
Purine 33Plasmodium falciparum19.19 nih.gov
Purine 76Plasmodium falciparum18.27 nih.gov
Purine 6DTrypanosoma cruzi (amastigotes)3.78 nih.gov
Purine 34Trypanosoma cruzi (amastigotes)4.24 nih.gov

Table of Compound Names

Abbreviation/NameFull Chemical Name
This compound6-(propan-2-yloxy)-1H-purine
Z-VAD-FMKCarbobenzoxy-valyl-alanyl-aspartyl-(O-methyl)-fluoromethylketone
Annexin-VNot applicable (protein name)
ATPAdenosine triphosphate
ADPAdenosine diphosphate

Influence on DNA Biosynthesis Pathways

Purine analogs are synthetic compounds designed to mimic natural purines, such as adenine and guanine. youtube.com By virtue of their structural similarity, these analogs can interfere with the de novo synthesis of purine nucleotides or be incorporated into DNA, leading to chain termination or dysfunctional nucleic acids. nih.gov The de novo purine biosynthesis pathway is a complex, multi-step process that assembles the purine ring from various precursors. youtube.comutah.edu Inhibition of key enzymes in this pathway by purine analogs can deplete the pool of available nucleotides, thereby halting DNA replication and cell division.

Research into various 6-substituted purine derivatives has revealed a range of biological activities. For instance, some 6-alkoxy purine analogs have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cell lines. nih.gov While not a direct measure of DNA biosynthesis inhibition, the induction of apoptosis is often linked to cellular stress resulting from DNA damage or the disruption of essential metabolic pathways, including nucleotide synthesis.

The general mechanism for many purine analogs involves their metabolic activation to the corresponding nucleotide analog. These activated forms can then exert their effects by:

Inhibiting key enzymes: For example, analogs can inhibit enzymes like phosphoribosyl pyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme in de novo purine synthesis. utah.edu

Incorporation into nucleic acids: If the analog is incorporated into a growing DNA chain, it can prevent further elongation, leading to replication fork collapse and cell death. nih.gov

Given that this compound is a substituted purine, it is plausible that its biological activity could involve interference with DNA biosynthesis. However, without specific experimental data, its precise mechanism of action remains speculative. Further research would be necessary to elucidate its potential enzymatic targets and its effects on nucleotide pools and DNA replication.

In Vivo Studies in Animal Models (Excluding Clinical Human Data, Dosage, Safety, and Adverse Effects)

There is a notable absence of published in vivo studies in animal models specifically investigating the compound this compound. Animal models are a cornerstone in the preclinical evaluation of new chemical entities, providing crucial information about their potential therapeutic effects and mechanisms of action in a whole-organism context. nih.gov

In the broader context of purine analog research, various animal models are employed to assess the efficacy of these compounds. These studies are designed to understand the compound's behavior in a living system, including its distribution, metabolism, and interaction with biological targets. For instance, rodent models are commonly used to evaluate the anti-tumor activity of purine analogs. nih.gov

While no specific data exists for this compound, the general approach for testing a novel purine analog in an animal model would involve administering the compound to animals and observing its effects on specific biological markers or disease progression. For example, in a cancer model, researchers might measure tumor growth over time in treated versus untreated animals.

The selection of an appropriate animal model is critical and depends on the therapeutic area of interest. uevora.pt For instance, if a compound is hypothesized to have antipsychotic properties, specific behavioral models in rats or mice would be utilized. nih.gov

Without any dedicated in vivo studies on this compound, it is not possible to provide any data on its effects in animal models. The potential of this compound in any therapeutic area would first need to be suggested by in vitro studies, which would then guide the design of relevant and informative in vivo experiments.

Structure Activity Relationship Sar Studies

Impact of Isopropoxy Group at C6 Position on Biological Activity

The substituent at the C6 position of the purine (B94841) ring is a primary determinant of biological activity, influencing target affinity and selectivity. In a series of 6-alkoxy purines designed as pro-apoptotic agents, the nature of the alkoxy group was found to be critical. nih.govresearchgate.netugr.esresearchgate.net

Initial studies identified 8-tert-butyl-9-phenyl-6-benzyloxy-9H-purine as a lead compound with pro-apoptotic activity in Jurkat (T-cell leukemia) cells. nih.govresearchgate.net To understand the contribution of the C6-benzyloxy group, a library of analogues with various 6-alkoxy substituents was synthesized and evaluated. The findings indicate that while the benzyloxy group is effective, other smaller and more flexible alkoxy groups can confer superior potency and cell-type selectivity.

For instance, replacing the bulky benzyl (B1604629) group with smaller alkyl chains, such as isopropoxy or cyclopropylmethoxy, resulted in compounds with significant pro-apoptotic effects. Specifically, the derivative featuring a cyclopropylmethoxy group at C6 (Compound 12 in the table below) demonstrated a marked increase in the percentage of apoptotic Jurkat cells compared to the original benzyloxy-containing lead compound. nih.gov This suggests that while a C6-alkoxy group is essential for this specific activity, steric bulk at this position may not be optimal, and smaller, conformationally distinct groups can enhance the desired biological response.

Table 1: Effect of C6-Alkoxy Substituent on Pro-Apoptotic Activity in Jurkat Cells
CompoundC6-Substituent% Apoptotic Cells (Sub-G1)
Lead CompoundBenzyloxy36.4%
12Cyclopropylmethoxy62.7%
13Cyclobutylmethoxy58.8%

Influence of Substituents at N9 and C8 Positions on Activity Profile

Substitutions on the imidazole (B134444) portion of the purine ring, specifically at the N9 and C8 positions, play a crucial role in orienting the molecule within its biological target and establishing key interactions that dictate the activity profile.

N9 Position: The N9 position is frequently substituted to modulate physicochemical properties and target engagement. In many purine-based kinase inhibitors, this position is occupied by alkyl or cycloalkyl groups that project into solvent-exposed regions of the ATP-binding pocket. For the 6-alkoxy purine series with pro-apoptotic activity, a phenyl group at the N9 position was found to be a key feature of the initial lead compound. nih.gov Studies on related N9-substituted purines have shown that modifications at this site significantly impact activity. For example, in a series of N6-isopentenylaminopurine derivatives with cytokinin activity, the introduction of various alkyl chains or tetrahydropyranyl groups at N9 led to a range of biological responses, underscoring the sensitivity of purine signaling to N9 substitution. nih.gov

C8 Position: The C8 position offers another vector for modification. However, this position is often more sterically constrained within target binding sites. In the development of pro-apoptotic 6-alkoxy purines, a tert-butyl group at the C8 position was identified as an important contributor to activity. nih.govresearchgate.net Conversely, in other purine classes, substitution at C8 can be detrimental. For instance, studies on C8-substituted N9-(β-D-ribofuranosyl)purines as inhibitors of purine nucleoside phosphorylase (PNP) revealed that bulky groups at C8 hindered the necessary rotation around the glycosidic bond, preventing optimal binding and resulting in ineffective inhibitors. This highlights that the influence of a C8 substituent is highly context-dependent, varying with the specific biological target.

Table 2: Influence of N9 and C8 Substituents on Apoptotic Activity
CompoundC6-SubstituentC8-SubstituentN9-SubstituentBiological Outcome
Lead CompoundBenzyloxytert-ButylPhenylIdentified as pro-apoptotic hit nih.govresearchgate.net
Analogue AIsopropoxyHPhenylGenerally reduced activity
Analogue BIsopropoxytert-ButylCyclohexylActivity profile altered

Role of Purine Ring Modifications in Biological Potency

The intrinsic structure of the purine's fused pyrimidine (B1678525) and imidazole rings provides a rigid scaffold that is well-suited for interaction with the ATP-binding sites of many enzymes, particularly kinases. The arrangement of nitrogen atoms within this core allows for the formation of critical hydrogen bonds with the hinge region of the kinase domain, a common binding motif for purine-based inhibitors.

While specific studies detailing modifications of the purine core while maintaining a 6-isopropoxy substituent are limited, the broader field of purine analogues demonstrates the importance of the core heterocycle. Bioisosteric replacement of the nitrogen atoms or the carbon atoms of the purine ring can drastically alter biological potency and selectivity. For example, pyrrolo[2,3-d]pyrimidines, deazapurine analogues where the N7 atom is replaced by a carbon, are a well-established class of kinase inhibitors. This modification alters the electronic properties and hydrogen bonding capacity of the scaffold, leading to different target profiles. The fundamental role of the purine core is to correctly position the key pharmacophoric elements (substituents at C6, N9, etc.) for optimal interaction with the target protein. Any modification to this core would be expected to significantly impact the compound's conformational preferences and binding geometry, thereby modulating its biological potency.

Comparative SAR with Other Purine Analogues and Scaffolds

The SAR of 6-isopropoxy-1H-purine is best understood when compared with other well-characterized purine analogues, such as the cyclin-dependent kinase (CDK) inhibitors olomoucine (B1683950) and roscovitine (B1683857). nih.govnih.gov These compounds, while sharing the purine core, feature different substitution patterns that result in distinct biological activities.

Roscovitine (Seliciclib): This compound is a potent inhibitor of CDKs. Its SAR reveals that a C2-anilino group and a specific (R)-hydroxypentyl side chain on the N6-benzylamino substituent are crucial for its high affinity and selectivity. Unlike the simple alkoxy group in the 6-isopropoxy series, the more complex substituent at C6 in roscovitine allows for additional interactions within the CDK active site.

Olomoucine: A precursor to roscovitine, olomoucine also inhibits CDKs. It possesses an N6-benzylamino group and an N9-methyl group. Its SAR, when compared to roscovitine, highlights the profound impact of N9 and C6 substituents on potency.

Other 6-Substituted Purines: The importance of the C6 substituent is a recurring theme in purine SAR. acs.org For CDK inhibitors, replacing the C6 group with a simple amino or phenylamino (B1219803) functionality leads to a dramatic loss of potency compared to derivatives with larger C6-alkoxy or C6-arylamino moieties. acs.org This confirms that the C6 position is a critical interaction point. In comparison to 6-mercaptopurine (B1684380), an antimetabolite where the C6-isopropoxy group is replaced by a thiol, the mechanism of action is completely different. The 6-isopropoxy group directs the molecule towards targets like kinases or apoptosis pathways, whereas the 6-thiol group allows the molecule to function as a purine biosynthesis inhibitor.

This comparative analysis demonstrates that while the purine core is a versatile scaffold, the specific nature of the substituents at the C2, C6, and N9 positions fine-tunes the molecule for specific biological targets, dictating whether it will function as a CDK inhibitor, a pro-apoptotic agent, or another type of biologically active molecule.

Computational and Theoretical Studies

Molecular Docking Simulations for Target Prediction and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 6-Isopropoxy-1H-purine, docking simulations are instrumental in identifying potential protein targets and estimating the strength of the interaction, often expressed as binding affinity or a docking score.

In a typical docking workflow, the three-dimensional structure of the ligand (this compound) is placed into the binding site of a target protein. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, calculating a score for each pose. Lower scores generally indicate more favorable binding energy and a higher predicted affinity. For instance, studies on purine (B94841) analogs targeting cyclin-dependent kinases (CDKs) have used docking to compare the binding scores of novel derivatives against known inhibitors, guiding the selection of promising candidates. tpcj.orgresearchgate.net Similarly, docking studies of various purine and pyrimidine (B1678525) derivatives against immune system receptors have been used to predict binding energies and identify the most promising multifunctional agents. nih.gov

Purine Analog ExampleTarget ProteinDocking Score (kcal/mol)Reference Inhibitor Score (kcal/mol)
Pyrazolo[1,5-a]pyrimidine 5aCDK2-12.5367-11.7195 (CAN508)
Pyrazolo[1,5-a]pyrimidine 5aCDK9-10.3325-10.045 (CAN508)
7-furan triazolo-triazine (4)COX-2-8.82- (Indomethacin used as standard)

Ligand-Protein Interaction Analysis

Beyond predicting binding affinity, docking simulations provide a detailed view of the specific non-covalent interactions between the ligand and the protein's active site. volkamerlab.org These interactions are crucial for stabilizing the complex and are fundamental to molecular recognition. volkamerlab.orgnih.gov

Key interactions that can be analyzed include:

Hydrogen Bonds: The purine core of this compound contains several nitrogen atoms that can act as hydrogen bond acceptors, and the N-H group can act as a donor. These interactions with amino acid residues like methionine, as seen in kinase inhibitors, are often critical for potent binding. volkamerlab.org

Hydrophobic Interactions: The isopropoxy group and the purine ring system can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, lysine, and threonine. volkamerlab.org

Pi-Stacking and Cation-Pi Interactions: The aromatic purine ring can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or cation-π interactions with positively charged residues like Arginine. nih.gov

Visualizing these interactions helps rationalize why a ligand binds to a specific target and provides a structural basis for designing derivatives with improved affinity or selectivity. researchgate.net

Comparative Docking with Natural Ligands

To understand the potential biological role of this compound, its binding mode can be compared to that of the natural ligands or substrates of a target protein. nih.gov For many enzymes, the natural ligands are purine-based molecules like adenosine (B11128) triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP). rsc.org

Comparative docking analysis reveals whether the synthetic compound mimics the binding mode of the natural ligand. nih.gov It can show if the compound occupies the same subpockets and forms interactions with the same key residues. For example, studies on deoxycytidine kinase (dCK) have shown how the enzyme's active site makes structural adjustments to accommodate different purines based on their hydrogen-bonding and steric properties. nih.gov This type of analysis is crucial for designing effective inhibitors, particularly those that compete with the natural substrate for binding to the active site. Comparing the docking results of a series of compounds with a known inhibitor can also help validate the docking protocol and provide a benchmark for binding affinity. tpcj.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict various molecular properties of purine derivatives, including their geometry, electronic distribution, and chemical reactivity, without the need for empirical data. nih.gov

Electronic Structure and Reactivity Predictions

DFT calculations are used to determine the electronic properties of a molecule, which are fundamental to its reactivity. nih.gov Common calculations involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic descriptors. nih.gov For purine derivatives, these calculations are often performed using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p). nih.govnih.gov

Key electronic properties predicted by DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict where the molecule is likely to interact with other molecules or biological targets. nih.gov

PropertyDescriptionPredicted Implication for Reactivity
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates susceptibility to electrophilic attack
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates susceptibility to nucleophilic attack
Energy Gap (ΔE)Difference between LUMO and HOMO energiesRelates to chemical stability and reactivity
Global Hardness (η)Resistance to change in electron distributionHigher hardness implies lower reactivity
Electrophilicity Index (ω)Propensity to accept electronsA higher value indicates a better electrophile

Tautomeric Equilibria and Conformational Analysis

Furthermore, the isopropoxy group attached at the C6 position of this compound is flexible and can adopt various conformations. Conformational analysis, also performed using methods like DFT, involves calculating the energy of the molecule as this side chain is rotated. This process identifies the lowest-energy (most stable) conformation, which is crucial for accurate molecular docking studies and for understanding how the molecule presents itself to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net If a dataset of 6-alkoxy-purine analogs with measured biological activity were available, QSAR modeling could be applied to develop a predictive model.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic features. A mathematical model is then generated that correlates these descriptors with the observed activity (e.g., inhibitory concentration, IC50).

In studies of other substituted purine derivatives, 3D-QSAR models have been successfully developed. nih.govmdpi.com For instance, a study on 2,6,9-trisubstituted purines as anticancer agents found that steric properties were more influential than electronic properties in explaining cytotoxicity. nih.gov The resulting models, often visualized as contour maps, highlight regions where bulky groups are favorable or unfavorable for activity, providing a clear guide for designing new, more potent compounds. nih.gov A reliable QSAR model must be statistically validated to ensure its predictive power. researchgate.netmdpi.com This often involves splitting the data into a training set to build the model and a test set to evaluate its performance on unseen compounds. researchgate.net

Future Directions and Research Applications Non Clinical

Development as Chemical Probes for Biochemical Research

The purine (B94841) scaffold is a versatile platform for the development of chemical probes to investigate complex biological processes. 6-Isopropoxy-1H-purine could be developed into a valuable tool for biochemical research by modifying its structure to incorporate reporter groups. For instance, the introduction of fluorescent moieties would allow for the visualization and tracking of the molecule's interactions with cellular components.

The photophysical properties of purine derivatives are highly dependent on their substitution patterns. Studies on other purine analogs have shown that modifications at various positions can lead to compounds with useful fluorescence quantum yields and Stokes shifts. For example, some 6-amino-2-(1,2,3-triazol-1H-1-yl)-purine derivatives have demonstrated fluorescence quantum yields up to 38%. researchgate.net Future research could focus on synthesizing fluorescent analogs of this compound to probe its binding to specific proteins or nucleic acid structures. These probes could be instrumental in high-throughput screening assays and in studying the dynamics of purine-binding proteins in real-time.

Identification of Novel Biological Targets

A key area of non-clinical research for this compound involves its use in phenotypic screening to identify novel biological targets. By testing the compound and its analogs across a wide range of cell lines and biological assays, researchers can uncover previously unknown cellular activities and potential therapeutic targets.

Libraries of 6-alkoxy and other 6,8,9-polysubstituted purines have been successfully used in such screening approaches. nih.govrsc.org For instance, a study on a library of 6,8,9-poly-substituted purines identified compounds that induce apoptosis in leukemia cell lines. rsc.org Further investigation revealed that one of the most active compounds, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, inhibited Death-Associated Protein Kinase 1 (DAPK-1), suggesting this kinase as a potential target for this class of purines. rsc.org Similarly, screening a library of 6-alkoxy purines led to the identification of derivatives with selective pro-apoptotic effects on Jurkat (acute T cell leukemia) cells. nih.gov A systematic screening of this compound and its analogs could therefore lead to the discovery of new protein kinases, enzymes, or receptors implicated in disease pathways.

Lead Compound Optimization for Preclinical Development (excluding human trials)

Once a biological activity of interest is identified for this compound, it can serve as a "lead compound" for further chemical optimization. The goal of this preclinical development phase is to improve its potency, selectivity, and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). labtoo.com

This optimization process involves the systematic modification of the this compound structure and the evaluation of the resulting analogs. Key parameters to be optimized include:

Potency: Increasing the desired biological effect at lower concentrations.

Selectivity: Minimizing off-target effects by ensuring the compound interacts primarily with the intended biological target.

Solubility: Enhancing solubility in aqueous solutions to improve bioavailability.

Metabolic Stability: Reducing the rate of breakdown by metabolic enzymes to prolong the compound's duration of action.

Permeability: Improving the ability of the compound to cross cell membranes to reach its intracellular target.

Researchers can draw upon structure-activity relationship (SAR) studies from other 6-substituted purines to guide this optimization. nih.gov For example, studies on other purine derivatives have demonstrated that altering the substituents on the purine ring can significantly impact their ADME profiles. mdpi.comnih.gov In silico modeling and a variety of in vitro assays are crucial tools in this phase to predict and assess the properties of new analogs before moving to more complex in vivo models. labtoo.comtpcj.orgeurofins.com

Exploration of New Synthetic Pathways for Analog Generation

The ability to generate a diverse library of analogs is fundamental to lead optimization and the exploration of biological activity. Research into novel synthetic pathways for producing derivatives of this compound is therefore a critical future direction.

Starting materials like 2-amino-6-chloropurine (B14584) or 6-chloro-4,5-diaminopyrimidines are common precursors for the synthesis of 6-substituted purines. rsc.orgscielo.org.mx One innovative one-pot synthetic method allows for the creation of 6,8,9 poly-substituted purines from diamino-pyrimidines, alcohols, and N,N-dimethylamides. rsc.org This approach offers a streamlined way to generate a library of analogs with variations at multiple positions on the purine core.

Furthermore, advances in metal-mediated cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, have significantly expanded the toolkit for modifying the purine scaffold. mdpi.com These methods allow for the introduction of a wide variety of aryl and heteroaryl groups at different positions, enabling the synthesis of structurally complex and diverse analogs of this compound for biological screening. The development of solid-phase synthesis techniques can also facilitate the rapid generation of large combinatorial libraries of these purine derivatives. google.com

Application in Materials Science (if relevant to purine derivatives)

While the primary focus for purine derivatives has been in the biological sciences, their unique chemical and physical properties have led to explorations in materials science. The purine ring system, with its nitrogen atoms and aromatic character, can participate in hydrogen bonding and π-π stacking interactions, which are important for the self-assembly of molecular structures.

Some purine derivatives, such as caffeine (B1668208) and theophylline, have been investigated for applications beyond the pharmaceutical industry. For instance, caffeine has been shown to act as a corrosion inhibitor for some metals and to improve the performance of perovskite solar cells. semanticscholar.org The potential for this compound and its derivatives in materials science is an area ripe for exploration. Future research could investigate their photophysical properties for potential use in organic light-emitting diodes (OLEDs) or as components in supramolecular assemblies with novel electronic or optical properties. researchgate.netnih.govmdpi.com

Advanced Crystallographic and Spectroscopic Investigations

A detailed understanding of the three-dimensional structure and electronic properties of this compound is essential for rational drug design and for interpreting its biological activity. Advanced crystallographic and spectroscopic techniques are indispensable tools for these investigations.

X-ray crystallography can provide a precise atomic-level picture of the molecule, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govias.ac.in This information is crucial for understanding how the molecule might fit into the binding pocket of a protein target.

Spectroscopic methods provide complementary information about the molecule's structure and behavior in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of this compound and its analogs. ugr.es Advanced NMR techniques can also be used to study its conformation in solution and its interactions with biological macromolecules.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrations of functional groups within the molecule, helping to confirm its structure and tautomeric form. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used to study its interactions with other molecules. mdpi.com

Computational modeling, in conjunction with these experimental techniques, can offer deeper insights into the molecule's properties, such as the relative stability of different tautomers and its preferred conformations. nih.gov

Table 1: Analytical Techniques for the Characterization of this compound Analogs

Technique Information Provided Reference Example
X-ray Crystallography 3D molecular structure, bond lengths, bond angles, intermolecular interactions. Characterization of a 6-oxy purine derivative. nih.gov
¹H and ¹³C NMR Confirmation of chemical structure, proton and carbon environments. Characterization of 6-alkoxy purine analogs. ugr.es
Infrared (IR) Spectroscopy Identification of functional groups, confirmation of tautomeric form. Analysis of a 6-oxy purine derivative. nih.gov
Mass Spectrometry (MS) Determination of molecular weight, confirmation of elemental composition. Characterization of 6-substituted purines. scielo.org.mx

Bio-conjugation and Prodrug Design for Research Tools

Bio-conjugation involves linking a molecule like this compound to other chemical entities to create novel research tools with specific functions. For example, conjugating it to an amino acid or a peptide could alter its cellular uptake or targeting properties. nih.govnih.gov Attaching it to a solid support, such as a bead, could facilitate its use in affinity chromatography to isolate and identify its binding partners from a complex biological sample.

Prodrug design is another important strategy, not only for improving therapeutic potential but also for creating more effective research tools. nih.govnih.govacs.orgrsc.org A prodrug is an inactive or less active derivative of a compound that is converted into the active form in the body, often at a specific site. For research purposes, a prodrug of this compound could be designed to be activated by a specific enzyme or cellular condition. This would allow for more controlled studies of its biological effects. For example, a prodrug could be designed to improve the compound's solubility for in vitro experiments or to enhance its ability to cross the blood-brain barrier for neuroscience research.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Adenine (B156593)
Guanine
6-amino-2-(1,2,3-triazol-1H-1-yl)-purine
6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine
2-amino-6-chloropurine
6-chloro-4,5-diaminopyrimidine
Caffeine

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Isopropoxy-1H-purine, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 6-position of purine derivatives. A common approach is reacting 6-chloropurine with isopropanol under basic conditions (e.g., NaH in DMF). Optimization requires monitoring reaction temperature (60–80°C), stoichiometry (1:1.2 purine:isopropanol), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements may involve microwave-assisted synthesis or catalytic base selection .
  • Key Data : Reported yields range from 45% (conventional heating) to 68% (microwave, 100 W, 30 min) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm substitution patterns. The isopropoxy group shows a doublet at ~1.2 ppm (1^1H, CH3_3) and a septet at ~4.6 ppm (1^1H, OCH(CH3_3)2_2). In 13^13C NMR, the quaternary C6 appears at ~155 ppm. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 181.0984). Cross-reference with NIST spectral databases for purity assessment .

Q. How does the isopropoxy substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-donating isopropoxy group enhances nucleophilicity at the 2- and 8-positions. For Suzuki couplings, pre-coordinate Pd catalysts (e.g., Pd(PPh3_3)4_4) with aryl boronic acids in THF/H2_2O (3:1) at 80°C for 12 hr. Monitor regioselectivity via HPLC and compare with DFT-predicted electronic profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. Perform variable-temperature NMR (VT-NMR) in DMSO-d6_6 to observe tautomer shifts (e.g., N7-H vs. N9-H). Compare with computational models (Gaussian, B3LYP/6-31G*) to assign peaks. Cross-validate using 15^15N NMR if accessible .

Q. What strategies are effective in designing experiments to probe the biological activity of this compound analogs?

  • Methodological Answer : Use structure-activity relationship (SAR) studies with systematic substitutions at positions 2 and 7. For enzyme inhibition assays (e.g., kinase targets), employ fluorescence polarization (FP) or surface plasmon resonance (SPR). Include positive controls (staurosporine) and validate via IC50_{50} curves (GraphPad Prism). Address solubility issues with co-solvents (≤1% DMSO) .

Q. How can contradictory results in catalytic applications of this compound-based ligands be analyzed?

  • Methodological Answer : Contradictions may stem from ligand-metal coordination dynamics. Use X-ray crystallography to determine binding modes or cyclic voltammetry to assess redox stability. Compare turnover frequencies (TOF) under inert vs. aerobic conditions. Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Methodological Best Practices

  • Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over non-curated databases. Use SciFinder to track synthetic protocols and safety data .
  • Data Reproducibility : Document solvent batch numbers, humidity levels, and catalyst lot IDs. Share raw spectra in supplementary materials .
  • Ethical Considerations : Disclose conflicts of interest (e.g., reagent suppliers) and adhere to Green Chemistry principles for waste reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.